2-(2-(4-(2-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione
Description
Chemical Structure: The compound features an isoindoline-1,3-dione (phthalimide) core linked via a two-carbon chain to a piperazine ring substituted with a 2-chlorophenyl group (Fig. 1). The 2-chlorophenyl moiety introduces steric and electronic effects that influence molecular interactions and biological activity .
Synthesis: Synthesized via nucleophilic substitution between 2-(2-bromoethyl)phthalimide and 1-(2-chlorophenyl)piperazine under basic conditions, followed by purification via column chromatography. Key characterization data includes:
- 1H NMR (CDCl₃, 400 MHz): Peaks at δ 7.36–7.46 (m, 4H, 2-chlorophenyl) and δ 3.42–4.20 (m, 8H, piperazine and ethylene chain) .
- IR: Strong carbonyl stretches at 1774 cm⁻¹ (phthalimide C=O) and 1712 cm⁻¹ (ketone C=O) .
Biological Relevance: Designed as an acetylcholinesterase (AChE) inhibitor for Alzheimer’s disease (AD) therapy, leveraging the phthalimide scaffold’s ability to interact with enzyme active sites .
Properties
IUPAC Name |
2-[2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c21-16-7-3-4-8-17(16)22-9-11-23(12-10-22)18(25)13-24-19(26)14-5-1-2-6-15(14)20(24)27/h1-8H,9-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZQKWKFPVWJCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(2-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione typically involves the reaction of 2-chlorophenylpiperazine with an appropriate isoindoline-1,3-dione derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-(2-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Target of Action
Research indicates that compounds similar to 2-(2-(4-(2-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione have been investigated primarily for their anticancer properties. They target critical cellular processes involved in cancer progression.
Mode of Action
These compounds have shown the ability to induce apoptosis (programmed cell death) and necrosis in cancer cells. They are believed to affect biochemical pathways involved in cell cycle regulation and apoptosis.
Biochemical Pathways
Studies suggest that isoindoline derivatives may inhibit topoisomerase II, an enzyme essential for DNA replication and repair, thereby disrupting cancer cell proliferation.
Medicinal Chemistry
The compound has been explored for its potential as an anticancer agent. Research has demonstrated that derivatives exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For instance, the IC50 values for these compounds ranged from 10 to 30 µM, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .
The biological activity of this compound extends beyond anticancer properties. It has also been investigated for antimicrobial effects and as a biochemical probe in cellular studies.
Industrial Applications
In addition to its medicinal uses, this compound is being considered in the development of new materials and chemical processes due to its unique structural characteristics.
Case Study 1: Anticancer Activity
A study focused on synthesizing derivatives of isoindoline compounds demonstrated their significant cytotoxicity against various cancer cell lines. The synthesized compounds were evaluated for their efficacy using standard assays, confirming their potential as anticancer agents.
Case Study 2: Mechanistic Studies
Another research effort investigated the mechanism by which isoindoline derivatives induce apoptosis in cancer cells. The study utilized flow cytometry and Western blot analysis to assess changes in apoptotic markers following treatment with the compound.
Mechanism of Action
The mechanism of action of 2-(2-(4-(2-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets within the cell. The compound is known to induce apoptosis (programmed cell death) in cancer cells by targeting key signaling pathways and proteins involved in cell survival and proliferation. This includes the inhibition of cyclin-dependent kinases (CDKs) and the activation of pro-apoptotic proteins .
Comparison with Similar Compounds
Key Analogues :
Spectroscopic and Crystallographic Data
NMR Trends :
- Crystal Packing: 4-Bromophenyl and 4-chlorophenyl derivatives exhibit shorter halogen bond distances (3.3–3.5 Å) compared to non-halogenated analogues, enhancing lattice stability .
Biological Activity
The compound 2-(2-(4-(2-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione is an isoindoline derivative characterized by a complex structure that includes a piperazine ring and a chlorophenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 348.81 g/mol. The structure features a piperazine moiety linked to an isoindoline-1,3-dione core, which is known for its diverse pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of isoindoline derivatives, including this compound. The mechanism of action appears to involve the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.
- Case Study : A synthesis and biological evaluation study demonstrated that derivatives of isoindoline compounds exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds ranged from 10 to 30 µM, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Preliminary evaluations suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.
- Research Findings : In vitro studies showed that this compound had comparable efficacy to standard antibiotics such as ciprofloxacin. Minimum inhibitory concentrations (MICs) were determined to be in the range of 50–200 µg/mL against various bacterial strains .
The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in critical pathways:
- Topoisomerase Inhibition : By inhibiting topoisomerase II, the compound disrupts DNA replication processes, leading to apoptosis in cancer cells.
- Membrane Disruption : The antimicrobial effects may stem from the compound's ability to disrupt bacterial cell membranes, thereby increasing permeability and leading to cell death.
Data Summary
| Biological Activity | IC50 (µM) | MIC (µg/mL) | Target Cells/Organisms |
|---|---|---|---|
| Anticancer | 10 - 30 | - | MCF-7, HeLa |
| Antimicrobial | - | 50 - 200 | Various bacterial strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
